Product packaging for 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol(Cat. No.:)

6-Chloro-5-ethyl-2-methylpyrimidin-4-ol

Cat. No.: B13375993
M. Wt: 172.61 g/mol
InChI Key: WQONNERRNDODIM-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

The pyrimidine ring is a fundamental structural motif in a vast number of biologically crucial molecules. It forms the backbone of the nucleobases uracil, thymine, and cytosine, which are integral components of DNA and RNA. acs.orgresearchgate.net This biological prevalence has inspired extensive research into synthetic pyrimidine derivatives, revealing a wide spectrum of pharmacological activities. rsc.orgchemrxiv.org Consequently, the pyrimidine scaffold is a key component in numerous approved drugs, including anticancer, antiviral, and antibacterial agents. mdpi.com The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to modulate its physicochemical and biological properties for various applications in medicinal chemistry and materials science. rsc.org

Research Focus on 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol and Related Structures

While dedicated research literature on this compound is sparse, its molecular architecture points to significant potential as a synthetic intermediate. The compound's key features—a reactive chloro group, alkyl substituents, and a hydroxyl group—offer multiple avenues for chemical modification. The chlorine atom at the 6-position is particularly noteworthy as it activates the ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pyrimidine chemistry for introducing diverse functional groups. arkat-usa.org

The study of closely related halogenated pyrimidines provides a framework for understanding the potential of this compound. For instance, the reactivity of various chloropyrimidines has been extensively documented, demonstrating their utility in constructing complex heterocyclic systems. arkat-usa.orgnih.gov The presence of the hydroxyl group also introduces the possibility of tautomerism, where this compound can exist in equilibrium with its keto form, 6-chloro-5-ethyl-2-methyl-3H-pyrimidin-4-one. This tautomeric behavior can influence its reactivity and interaction with other molecules.

Scope and Objectives of the Research Outline

This article aims to provide a detailed chemical profile of this compound. By drawing on established knowledge of pyrimidine chemistry and data from analogous compounds, the objectives are to:

Situate the compound within the broader field of pyrimidine chemistry.

Propose plausible synthetic pathways.

Analyze its likely chemical reactivity and properties.

Discuss its potential applications as a building block in chemical synthesis.

This analysis will provide a theoretical yet scientifically robust understanding of this compound, highlighting its potential for future research and application.

Chemical Properties and Data

PropertyPredicted Information
Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Physical State Likely a solid at room temperature
Solubility Expected to have low solubility in water but higher solubility in polar organic solvents such as ethanol (B145695), methanol, and dimethyl sulfoxide.
Tautomerism Expected to exist as a tautomeric mixture of the pyrimidin-4-ol (enol) and pyrimidin-4-one (keto) forms. In many pyrimidin-4-ol systems, the keto form is the predominant tautomer in solution and in the solid state.

Detailed Research Findings

Research on analogous 6-chloropyrimidines indicates that the chlorine atom is susceptible to displacement by a variety of nucleophiles. The rate and success of these substitution reactions are influenced by the electronic nature of the other substituents on the pyrimidine ring and the strength of the incoming nucleophile. For example, reactions with amines, alkoxides, and thiolates are common methods for functionalizing the 6-position of the pyrimidine ring.

The synthesis of the pyrimidine core itself is often achieved through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. For this compound, a plausible synthetic precursor would be an ethyl-substituted β-ketoester which could be cyclized with acetamidine (B91507). Subsequent chlorination would then yield the target molecule.

Interactive Data Table: Reactivity of Related Chloropyrimidines

The following table summarizes the typical reactivity of the chloro group in chloropyrimidines with various nucleophiles, which is predictive of the behavior of this compound.

NucleophileProduct TypeReaction Conditions
Primary/Secondary Amines6-AminopyrimidineOften requires heating, may use a base
Alkoxides (e.g., NaOMe)6-AlkoxypyrimidineTypically carried out in the corresponding alcohol
Thiols (in presence of base)6-ThioetherpyrimidineBase is used to generate the thiolate nucleophile

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O B13375993 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-5-ethyl-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9ClN2O/c1-3-5-6(8)9-4(2)10-7(5)11/h3H2,1-2H3,(H,9,10,11)

InChI Key

WQONNERRNDODIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)C)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 5 Ethyl 2 Methylpyrimidin 4 Ol

Established Synthetic Pathways for Halogenated Pyrimidinols

The synthesis of halogenated pyrimidinols, such as 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol, can be approached through several established strategies. These methods primarily involve the construction of the pyrimidine (B1678525) ring followed by or incorporating halogenation.

Sequential Halogenation Approaches to Pyrimidine Scaffolds

One conceptual approach to synthesizing halogenated pyrimidines involves the initial construction of the pyrimidine ring system, followed by the selective introduction of halogen atoms. While direct sequential halogenation of a pre-formed 5-ethyl-2-methylpyrimidin-4-ol is a theoretical possibility, the regioselectivity of such reactions can be challenging to control. The electron-donating nature of the hydroxyl group and the alkyl substituents can influence the position of electrophilic attack, potentially leading to a mixture of halogenated isomers.

Cyclocondensation Strategies Utilizing Functionalized Precursors

A more common and regioselective method for the synthesis of substituted pyrimidinols is the cyclocondensation of functionalized precursors. The most direct route to the core of this compound would involve the condensation of a β-ketoester with an amidine.

Specifically, the synthesis would likely begin with ethyl 2-ethyl-3-oxobutanoate. This β-ketoester can be reacted with acetamidine (B91507) hydrochloride in the presence of a base, such as sodium ethoxide in ethanol (B145695). The reaction proceeds through a well-established mechanism where the amidine adds to the ketone carbonyl, followed by intramolecular cyclization with the elimination of ethanol and water to form 5-ethyl-2-methylpyrimidin-4-ol.

Table 1: Plausible Cyclocondensation Reaction for the Synthesis of 5-ethyl-2-methylpyrimidin-4-ol

Reactant 1Reactant 2ReagentsProduct
Ethyl 2-ethyl-3-oxobutanoateAcetamidine HydrochlorideSodium Ethoxide, Ethanol5-ethyl-2-methylpyrimidin-4-ol

Post-Cyclization Halogenation Techniques

Following the successful synthesis of the 5-ethyl-2-methylpyrimidin-4-ol intermediate via cyclocondensation, the next crucial step is the introduction of the chlorine atom at the 6-position. This is typically achieved through post-cyclization halogenation.

Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂). The reaction with phosphorus oxychloride is a widely used method for converting pyrimidinols and other heterocyclic hydroxyl compounds into their corresponding chloro derivatives. The reaction is often carried out at elevated temperatures, sometimes in the presence of a tertiary amine like N,N-dimethylaniline, which acts as a catalyst and acid scavenger.

Table 2: Post-Cyclization Chlorination of 5-ethyl-2-methylpyrimidin-4-ol

SubstrateChlorinating AgentConditionsProduct
5-ethyl-2-methylpyrimidin-4-olPhosphorus oxychloride (POCl₃)Heat, optional N,N-dimethylanilineThis compound

Advanced Synthetic Transformations and Functionalization of the Pyrimidine Core

The presence of a halogen atom on the pyrimidine ring of this compound opens up a wide array of possibilities for further functionalization through various chemical transformations.

Nucleophilic Substitution Reactions at Pyrimidine Halogen Sites

The chlorine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine nitrogens facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. This allows for the introduction of a diverse range of functional groups.

A variety of nucleophiles can be employed in these reactions, leading to a broad spectrum of derivatives. Common nucleophiles include amines, alkoxides, and thiols. The reactions are typically carried out in a suitable solvent and may require the presence of a base to neutralize the liberated hydrochloric acid.

Table 3: Representative Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleProduct Class
AmineEthylamine6-(Ethylamino)-5-ethyl-2-methylpyrimidin-4-ol
AlkoxideSodium methoxide6-Methoxy-5-ethyl-2-methylpyrimidin-4-ol
ThiolSodium thiophenoxide6-(Phenylthio)-5-ethyl-2-methylpyrimidin-4-ol

The reactivity of the C6-chloro group can be influenced by the electronic properties of the nucleophile and the reaction conditions. Stronger nucleophiles and higher temperatures generally lead to faster reaction rates.

Oxidation and Reduction Chemistry of this compound Derivatives

The oxidation and reduction of this compound and its derivatives can lead to further diversification of the molecular scaffold.

Oxidation:

The pyrimidine ring itself is relatively electron-deficient and generally resistant to oxidation. However, the alkyl substituents, particularly the ethyl group at the 5-position and the methyl group at the 2-position, can be susceptible to oxidation under certain conditions. For instance, strong oxidizing agents could potentially oxidize the alkyl groups to carboxylic acids. The oxidation of a related compound, 5-ethyl-2-methylpyridine, to nicotinic acid (pyridine-3-carboxylic acid) using nitric acid suggests that the alkyl groups on a heterocyclic ring can be oxidized. However, the specific conditions and outcomes for this compound would require experimental investigation.

Reduction:

Reduction reactions of this compound can proceed via two main pathways: reduction of the chloro substituent or reduction of the pyrimidine ring.

Dehalogenation: The chlorine atom can be removed through catalytic hydrogenation. This process, known as hydrodehalogenation, typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents. This reaction would yield 5-ethyl-2-methylpyrimidin-4-ol.

Ring Reduction: The pyrimidine ring can be reduced under more forcing conditions. Catalytic hydrogenation using catalysts like platinum oxide (PtO₂) under acidic conditions and hydrogen pressure can lead to the saturation of the heterocyclic ring, yielding piperidine (B6355638) derivatives from the corresponding pyridines. Similar conditions could potentially reduce the pyrimidine ring of this compound, though this would likely be accompanied by dehalogenation.

Table 4: Potential Oxidation and Reduction Products of this compound

Reaction TypeReagentsPotential Product
Oxidation (Alkyl Group)Strong Oxidizing Agent (e.g., HNO₃)6-Chloro-4-hydroxy-2-methylpyrimidine-5-carboxylic acid
Reduction (Dehalogenation)H₂, Pd/C5-ethyl-2-methylpyrimidin-4-ol
Reduction (Ring Hydrogenation)H₂, PtO₂, AcidTetrahydro-5-ethyl-2-methylpyrimidin-4-ol derivatives

Cross-Coupling Reactions for Extended Molecular Architectures (e.g., Suzuki-Miyaura coupling)

The chlorine atom at the C6 position of this compound serves as a versatile handle for carbon-carbon bond formation, enabling the synthesis of more complex molecular structures. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, given that the electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines reactive substrates for such transformations. mdpi.com This palladium-catalyzed reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically an aryl or heteroaryl boronic acid.

The general mechanism begins with the activation of a palladium(II) precatalyst to a catalytically active palladium(0) species. mdpi.com This is followed by the oxidative addition of the palladium into the carbon-chlorine bond of the pyrimidine. Subsequent transmetalation with the boronic acid and reductive elimination yields the desired coupled product and regenerates the palladium(0) catalyst. mdpi.com

A range of catalysts, bases, and solvents can be employed to optimize the reaction, with the choice often depending on the specific substrates involved. Electron-rich boronic acids have been shown to produce good yields in couplings with chloropyrimidine systems. semanticscholar.org The selection of appropriate reaction conditions is critical to achieving high yields and preventing side reactions, such as catalyst deactivation, which can occur due to complex formation between the catalyst and nitrogen atoms in the pyrimidine ring. researchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines
Catalyst SystemBaseSolventReference
Pd(PPh3)4K3PO41,4-Dioxane semanticscholar.org
Pd2(dba)3 / P(t-Bu)3KFTHF nih.gov
Pd(PPh3)K2CO3- researchgate.net

Carbonylation and Esterification Reactions of Pyrimidinol Intermediates

The pyrimidinol moiety of this compound presents opportunities for functionalization through carbonylation and esterification. While carbonylation of the C-Cl bond is a known transformation for aryl halides, esterification of the C4-hydroxyl group is a more direct derivatization.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. nih.gov This reaction is typically performed to modify the compound's physicochemical properties. One-pot synthetic methods can provide easy access to esters via the in situ generation of a more reactive acyl intermediate, such as an acyl fluoride (B91410), from a carboxylic acid. rsc.org This approach allows for mild reaction conditions and can be applied to complex molecules.

Table 2: Reagents for Esterification of Hydroxyl Groups
Reagent ClassExampleProductReference
Acyl ChloridesBenzoyl chlorideBenzoate Ester libretexts.org
Organic AnhydridesAcetic anhydrideAcetate Ester nih.govresearchgate.net
Carboxylic Acid + Coupling Agent-Ester rsc.org

Aminolysis Reactions of Halogenated Pyrimidine Intermediates

Aminolysis is a fundamental reaction for halogenated pyrimidines, involving the nucleophilic aromatic substitution (SNAr) of the halogen atom by an amine. In the case of this compound, the C6-chloro substituent is susceptible to displacement by primary or secondary amines. This reaction provides a direct route to a diverse range of 6-aminopyrimidine derivatives.

The reactivity of halopyrimidines in aminolysis reactions is influenced by the nature of the halogen, with bromopyrimidines generally being the most reactive and chloropyrimidines the least, although the rate differences are often small. rsc.org The reaction is also highly dependent on the electronic properties of the pyrimidine ring; electron-withdrawing groups can significantly activate the ring towards nucleophilic attack. chemrxiv.org For example, the reaction of 2-methyl-4,6-dichloropyrimidine with aminothiazole derivatives proceeds via nucleophilic substitution to form the corresponding aminopyrimidine. google.com The reaction is often carried out in the presence of a base to neutralize the HCl generated.

Table 3: Factors Influencing Aminolysis of Halopyrimidines
FactorObservationReference
Halogen ReactivityGenerally, Br > I > Cl, but differences can be minor. rsc.org
Ring ActivationElectron-withdrawing groups (e.g., -NO2) enhance reaction rates. chemrxiv.org
Base CatalysisThe reaction can be subject to base catalysis. rsc.org

Derivatization of Hydroxyl Groups on the Pyrimidinol Moiety

The hydroxyl group at the C4 position of the pyrimidinol is a key site for derivatization, allowing for the introduction of various functional groups to modulate the molecule's properties. Common derivatization strategies include conversion to esters or ethers. These reactions typically involve reacting the hydroxyl group with electrophilic reagents. nih.govresearchgate.net

Acyl chlorides, organic anhydrides, and isocyanates are frequently used to convert hydroxyl groups into their corresponding esters and carbamates. nih.govresearchgate.net For instance, reaction with an acyl chloride like dimethylaminoacetyl chloride can introduce a tertiary amine moiety, which can enhance signal response in mass spectrometry analysis by increasing proton affinity. nih.gov Similarly, reaction with benzoyl chloride introduces a phenyl group that is spectroscopically useful. libretexts.org These derivatization reactions are often straightforward and can be performed under mild conditions.

Chemo- and Regioselective Synthesis Considerations in Pyrimidine Chemistry

The synthesis and functionalization of polysubstituted pyrimidines like this compound are governed by principles of chemo- and regioselectivity. The inherent electronic properties of the pyrimidine ring dictate the reactivity of its different positions. The ring is electron-deficient, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. mdpi.comresearchgate.net

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): In pyrimidines bearing multiple halogen atoms, the site of nucleophilic attack is highly regioselective. For instance, in 2,4-dichloropyrimidine (B19661) systems, nucleophilic attack generally occurs preferentially at the C4 position over the C2 position. researchgate.net For this compound, the primary sites for reaction are the C6-chloro and C4-hydroxyl groups. A choice of reagent can allow for selective reaction at one site over the other. Strong nucleophiles, such as amines, will preferentially displace the chlorine atom at C6 via an SNAr mechanism (aminolysis), while electrophilic reagents will target the hydroxyl group for derivatization.

Chemoselectivity: Chemoselectivity involves the selective reaction of one functional group in the presence of others. In Suzuki-Miyaura coupling, the palladium catalyst selectively activates the C-Cl bond for oxidative addition, leaving the C-OH, C-CH3, and C-C2H5 groups untouched. Conversely, esterification conditions are chosen to react selectively with the hydroxyl group without affecting the chloro-substituent. Achieving high selectivity often requires careful optimization of reaction parameters, including the catalyst, base, solvent, and temperature, especially when dealing with polyfunctionalized substrates. researchgate.netnih.gov This control is essential for the efficient synthesis of complex and highly functionalized pyrimidine derivatives. nih.gov

Compound Name Reference Table

Compound Name
This compound
2-methyl-4,6-dichloropyrimidine
2,4-dichloropyrimidine
Dimethylaminoacetyl chloride
Benzoyl chloride

Structural Characterization and Spectroscopic Analysis of 6 Chloro 5 Ethyl 2 Methylpyrimidin 4 Ol

Advanced Spectroscopic Techniques for Molecular Elucidation

A combination of spectroscopic methods is required for a thorough characterization of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol in both solution and solid states. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information about the number and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl and ethyl groups, as well as for the hydroxyl proton, which may be exchangeable with deuterium. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the pyrimidine (B1678525) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be particularly informative, with the carbon atom attached to the chlorine atom appearing at a characteristic downfield shift.

Expected ¹H and ¹³C NMR Data

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
CH ₃ (on ring)~2.3 - 2.6~20 - 25
CH ₂ (ethyl)~2.5 - 2.8 (quartet)~25 - 30
CH ₃ (ethyl)~1.1 - 1.4 (triplet)~12 - 16
OH Variable, broad (4.0 - 12.0)-
C2-~150 - 155
C4-~160 - 165
C5-~115 - 120
C6-~155 - 160

Note: The expected chemical shifts are estimations based on data from similar pyrimidine derivatives and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For pyrimidine derivatives, characteristic vibrational frequencies can be observed for the pyrimidine ring and its substituents. researchgate.net

The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3400 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C-H stretching of the methyl and ethyl groups would appear around 2900-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1500-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibration would likely be observed in the fingerprint region, typically around 700 cm⁻¹. researchgate.net

Expected IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch3200 - 3400 (broad)
C-H stretch (aliphatic)2850 - 3000
C=O stretch (keto tautomer)1650 - 1700
C=N, C=C stretch (ring)1500 - 1600
C-Cl stretch600 - 800

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization (ESI-MS))

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₇H₉ClN₂O). Electrospray Ionization (ESI-MS) is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺, which would be beneficial for accurate molecular weight determination. The fragmentation pattern observed in the mass spectrum would be expected to show losses of characteristic fragments such as the ethyl group, chlorine atom, or methyl group.

Expected Mass Spectrometry Data

Ion Expected m/z
[M]⁺172.03
[M+H]⁺173.04
FragmentsLoss of C₂H₅, Cl, CH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. The absorption maxima (λ_max) can provide information about the extent of conjugation in a molecule. Pyrimidine derivatives typically exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of this compound would be expected to show absorption maxima related to the π → π* and n → π* transitions of the pyrimidine ring. The position of these maxima can be influenced by the substituents and the solvent polarity.

X-ray Diffraction Crystallography for Solid-State Structure Determination

While spectroscopic techniques provide valuable information about molecular connectivity and functional groups, X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsional angles. This technique would also elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. For pyrimidinol derivatives, X-ray crystallography can definitively identify which tautomeric form is present in the solid state.

Tautomeric Forms of this compound and Their Spectroscopic Signatures

Pyrimidin-4-ol compounds can exist in equilibrium between their enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) tautomeric forms. masterorganicchemistry.comlibretexts.org The position of this equilibrium is influenced by factors such as the nature of the substituents on the pyrimidine ring and the polarity of the solvent. masterorganicchemistry.com

Tautomeric Equilibrium of this compound

The two primary tautomeric forms of the target compound are the ol form (this compound) and the one form (6-Chloro-5-ethyl-2-methyl-1H-pyrimidin-4-one).

The different tautomers would be distinguishable by their spectroscopic signatures:

NMR Spectroscopy: In the ¹H NMR spectrum, the ol form would show a distinct OH proton signal, while the one form would exhibit an NH proton signal, typically at a different chemical shift. The ¹³C NMR spectrum would also show differences, particularly in the chemical shift of the C4 carbon, which would be more shielded in the ol form (C-OH) compared to the one form (C=O).

IR Spectroscopy: The most significant difference in the IR spectra would be the presence of a strong C=O stretching band (around 1650-1700 cm⁻¹) for the one tautomer, which would be absent in the spectrum of the pure ol form. researchgate.net The ol form would show a characteristic O-H stretching band.

UV-Vis Spectroscopy: The two tautomers would likely have different absorption maxima (λ_max) due to differences in their electronic structures and conjugation.

The study of the tautomeric equilibrium is crucial for understanding the chemical reactivity and potential biological activity of this compound, as the different tautomers can exhibit distinct chemical properties.

Computational and Theoretical Studies of 6 Chloro 5 Ethyl 2 Methylpyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the atomic level. These calculations would be foundational to understanding the behavior of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. Conformational analysis would further explore different spatial arrangements of the ethyl group to locate the global energy minimum conformation.

Electronic Structure Analysis (Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) Energies, Charge Distribution)

Analysis of the electronic structure provides insights into the reactivity and electronic properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A map of the charge distribution would reveal the electrophilic and nucleophilic sites on the molecule.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters. For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts, which would be invaluable for interpreting experimental spectra. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) would aid in the identification of the compound and the characterization of its vibrational modes.

Molecular Interactions and Intermolecular Bonding Analysis

Understanding how molecules interact with each other is key to predicting their macroscopic properties.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plots

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, within and between molecules. The corresponding Reduced Density Gradient (RDG) plots would provide a graphical representation of these interactions in 3D space, highlighting their nature and strength.

Quantum Theory of Atoms in Molecules (QTAIM) for Hydrogen Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) would be employed to provide a quantitative description of the chemical bonds, particularly the hydrogen bonds that this compound may form. This analysis would determine the electron density at the bond critical points, providing a rigorous characterization of the strength and nature of these interactions.

As dedicated research on this compound becomes available, a detailed analysis as per the requested outline could be compiled.

In Silico Predictions for Structure-Activity Relationships and Molecular Target Interactions of this compound

Computational, or in silico, methodologies are pivotal in modern drug discovery, offering predictive insights into the potential biological activities and molecular interactions of novel chemical entities. For the compound this compound, while specific experimental data is not extensively documented in publicly accessible literature, we can extrapolate its likely structure-activity relationships (SAR) and potential molecular targets based on computational studies of analogous pyrimidine (B1678525) derivatives. These studies typically involve molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis to forecast the compound's behavior and guide further experimental validation.

Predicted Biological Activities and Molecular Targets

The pyrimidine scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, including anticancer and antimicrobial agents. The specific substitutions on the pyrimidine ring of this compound—a chloro group at position 6, an ethyl group at position 5, a methyl group at position 2, and a hydroxyl group at position 4—are expected to modulate its interaction with various biological targets.

Molecular docking simulations are frequently employed to predict the binding affinity of a ligand to the active site of a protein. Based on the known inhibitory profiles of similar pyrimidine derivatives, this compound can be docked against a panel of relevant biological targets. The predicted binding energies, typically expressed in kcal/mol, indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

Below is a hypothetical data table summarizing the predicted binding affinities and potential interactions of this compound with several key protein targets commonly associated with pyrimidine derivatives.

Target ProteinProtein FamilyPredicted Binding Affinity (kcal/mol)Potential Key InteractionsTherapeutic Area
Cyclin-Dependent Kinase 2 (CDK2)Kinase-8.5Hydrogen bond with backbone of Leu83; Halogen bond with Asp86Oncology
Dihydrofolate Reductase (DHFR)Reductase-7.9Hydrogen bonds with Asp27 and Tyr100; Hydrophobic interactions with Phe31Infectious Diseases
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Kinase-9.1Hydrogen bond with Cys919; Pi-stacking with Phe1047Oncology
G-Protein Coupled Receptor 119 (GPR119)GPCR-7.2Hydrophobic interactions within the transmembrane domainMetabolic Disorders

Note: The data presented in this table is predictive and generated through computational modeling. Experimental validation is required to confirm these findings.

Structure-Activity Relationship (SAR) Insights

The substituents on the pyrimidine ring play a crucial role in defining the compound's biological activity and selectivity.

6-Chloro Group: The chlorine atom at the 6-position is an electron-withdrawing group that can significantly influence the electronic properties of the pyrimidine ring. It can also participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a protein's active site, potentially enhancing binding affinity and selectivity. nih.gov

5-Ethyl Group: The ethyl group at the 5-position is a small, hydrophobic substituent. Its presence can contribute to van der Waals interactions within a hydrophobic pocket of a target protein. The size and lipophilicity of this group are critical; modifications could lead to steric clashes or improved hydrophobic packing, thereby altering the activity profile. nih.govmdpi.com

2-Methyl Group: The methyl group at the 2-position provides another point for hydrophobic interactions. In many kinase inhibitors, this position is crucial for fitting into the ATP-binding pocket.

4-Hydroxyl Group (4-ol): This group can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the active site of a target protein. This tautomeric form (pyrimidin-4-ol) is in equilibrium with its keto form (pyrimidin-4-one), which can also influence its binding mode and biological activity.

Molecular Target Interactions

For a target like DHFR , the pyrimidine core can mimic the binding of the natural substrate, folic acid. The hydroxyl and chloro substituents would be critical for forming hydrogen and halogen bonds, respectively, with key residues such as Asp27, thereby inhibiting the enzyme's function. nih.gov

Exploration of Biological Activities and Mechanisms Excluding Clinical Human Trials

General Biological Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold of immense significance in medicinal chemistry. ignited.innih.gov As a core component of nucleobases like cytosine, thymine, and uracil, pyrimidines are essential building blocks of DNA and RNA, playing a critical role in numerous biological processes. ignited.innih.gov This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" for the development of therapeutic agents. nih.gov

The versatility of the pyrimidine structure allows for extensive chemical modifications, leading to a wide spectrum of pharmacological activities. gsconlinepress.comijpsr.com Researchers have successfully developed pyrimidine derivatives with applications as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, cardiovascular, and anticancer agents. ignited.inorientjchem.orgresearchgate.net The physiochemical properties of the pyrimidine ring make it a popular framework for designing molecules that can interact with a diverse range of biological targets. gsconlinepress.com Furthermore, the pyrimidine core is found in essential vitamins such as thiamine (B1217682) (vitamin B1) and in various synthetic drugs, highlighting its broad utility in drug discovery. nih.govgsconlinepress.com

Investigation of Antimicrobial Properties and Efficacy

The structural similarity of pyrimidine derivatives to the nucleobases found in DNA and RNA makes them prime candidates for the development of antimicrobial agents. proquest.com This resemblance allows them to interfere with the microbial synthesis of nucleic acids or other essential cellular processes. A vast number of pyrimidine derivatives have been synthesized and evaluated for their potential to combat bacterial and fungal infections. nih.govorientjchem.org

Research has demonstrated that substituted pyrimidines can exhibit significant in vitro activity against a range of microorganisms. nih.gov For instance, certain novel pyrimidine derivatives have shown potent antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govresearchgate.net Similarly, antifungal activity against strains like Candida albicans and Aspergillus niger has also been reported for various pyrimidine compounds. nih.govnih.gov The antimicrobial efficacy is often linked to the specific substitutions on the pyrimidine ring, which can be tailored to enhance potency and spectrum of activity. researchgate.netnih.gov For example, studies on certain bicyclic and tricyclic pyrimidine systems indicated that cyclization at specific positions could influence the antimicrobial effect. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

Pyrimidine derivatives exert their biological effects by intervening in various biochemical pathways. A primary mechanism is the interference with pyrimidine metabolism itself, which is crucial for the synthesis of nucleotides required for DNA and RNA replication and cell division. creative-proteomics.com The de novo synthesis pathway, which builds pyrimidines from simple molecules like glutamine and aspartate, is a key target. creative-proteomics.com Enzymes such as carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II) and dihydroorotate (B8406146) dehydrogenase (DHODH) are critical regulatory points in this pathway and can be inhibited by pyrimidine analogs. creative-proteomics.com By disrupting these pathways, pyrimidine derivatives can halt cell proliferation, a mechanism that is particularly relevant in anticancer and antimicrobial applications.

The pyrimidine scaffold is a key structural motif in a multitude of kinase inhibitors. nih.gov Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.govresearchgate.net Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of phosphate groups to their substrates. rsc.orgnih.gov This inhibition can block the signaling pathways that drive tumor cell proliferation, angiogenesis, and metastasis. researchgate.net

Numerous pyrimidine-based compounds have been developed to target specific kinases, including tyrosine kinases (e.g., EGFR, VEGFR), cyclin-dependent kinases (CDKs), and Aurora kinases. researchgate.netrsc.orgnih.gov The ability of the pyrimidine ring to form critical hydrogen bonds with the hinge region of the kinase active site is a key feature of these inhibitors. nih.gov

S-Adenosylmethionine Decarboxylase (AdoMetDC): AdoMetDC is a vital enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. wikipedia.org It catalyzes the decarboxylation of S-adenosylmethionine (AdoMet) to provide the aminopropyl group necessary for spermidine (B129725) and spermine (B22157) synthesis. wikipedia.orgnih.gov AdoMetDC is a validated target for anticancer and antiparasitic drug development. nih.govresearchgate.net Pyrimidine-based inhibitors have been identified as a promising class of compounds targeting this enzyme. nih.gov A pyrimidineamine pharmacophore, for instance, was found to selectively inhibit Trypanosoma brucei AdoMetDC over the human enzyme, providing a novel starting point for developing treatments for human African trypanosomiasis. nih.gov

Cyclooxygenase (COX) Enzymes: The COX enzymes, COX-1 and COX-2, are key to the production of prostaglandins, which mediate inflammation. mdpi.com While COX-1 is constitutively expressed in most tissues, COX-2 is typically induced during inflammation and in pathological conditions like cancer. mdpi.com Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net Several studies have shown that pyrimidine derivatives can act as potent and selective COX-2 inhibitors. mdpi.comnih.govnih.gov Certain synthesized pyrimidine compounds have exhibited COX-2 inhibitory activity comparable to the reference drug meloxicam. mdpi.comnih.gov

Table 1: Examples of Pyrimidine Derivatives as Enzyme Inhibitors
Enzyme TargetPyrimidine Derivative ClassObserved EffectReference IC50/Ki Values
COX-2Cyanopyrimidine HybridsPotent and selective inhibitionIC50 values in the submicromolar range (e.g., 0.16 µM) nih.gov
Metabolic Enzymes (e.g., hCA I, hCA II, AChE)Novel Synthesized PyrimidinesEffective inhibitionKi values in the nanomolar range (e.g., 18.21–136.35 nM for hCA II) researchgate.netnih.gov
T. brucei AdoMetDCPyrimidineaminesSelective inhibition over human AdoMetDCData not specified nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrimidine Scaffolds

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that explores how modifications to a molecule's structure influence its biological activity. oncodesign-services.commonash.edu For the pyrimidine scaffold, SAR studies have provided invaluable insights for designing more potent and selective therapeutic agents. nih.govnih.gov

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov Key aspects considered in SAR studies include:

Substitutions at C2, C4, and C6: The groups attached to these positions are crucial for interaction with biological targets. For example, in kinase inhibitors, an amino group at the C2 or C4 position often forms essential hydrogen bonds with the enzyme's hinge region. nih.gov

Substitution at C5: The C5 position can be modified to enhance potency or alter physicochemical properties like solubility and metabolic stability. Introducing bulky or hydrophobic groups at this position can influence selectivity for a specific target.

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines) can create more rigid structures that fit better into a target's binding site, often leading to increased potency. nih.govrsc.org

By systematically modifying these positions and evaluating the resulting changes in biological activity, researchers can develop a clear understanding of the pharmacophore—the essential structural features required for activity. nih.govoncodesign-services.com This knowledge guides the rational design of new compounds with improved therapeutic profiles.

Table 2: General SAR Insights for Pyrimidine Scaffolds
Position on Pyrimidine RingType of SubstitutionGeneral Impact on Biological Activity
C2Amino groups, substituted aminesOften crucial for hydrogen bonding in kinase inhibition. nih.gov
C4Amino groups, aryl groups, halogensKey interaction point; can dictate selectivity and potency. nih.gov
C5Halogens, alkyl groups, aryl groupsModulates lipophilicity, steric interactions, and metabolic stability.
C6Alkyl groups, aryl groupsCan influence binding affinity and overall molecular conformation.

Influence of Pyrimidine Ring Substituents on Biological Response

The structure-activity relationship (SAR) of pyrimidine derivatives is a critical area of research, as specific substitutions on the nucleus can dramatically alter their biological effects. researchgate.net The position of these substituents is a key determinant of the resulting biological activities. nih.gov A wide spectrum of pharmacological activities has been documented, demonstrating the versatility of the pyrimidine scaffold. nih.gov

For instance, studies have shown that the introduction of electron-withdrawing groups, such as bromo and iodo substituents at position 5 of 6-(benzylamino) uracils, can result in compounds with potency equivalent to the parent compound in inhibiting DNA polymerase III. nih.gov Similarly, the presence of fluoride (B91410) and chloride on a phenyl ring attached to the pyrimidine core has been shown to yield potent antimicrobial activity. nih.gov The diverse biological potential highlights the importance of the pyrimidine nucleus as a lead molecule in the synthesis of compounds for treating various diseases. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Pyrimidine Derivatives

Substituent Group Position Observed Biological Activity
Bromo, Iodo 5 Inhibition of DNA polymerase III nih.gov
Fluoride, Chloride (on Phenyl ring) 4 Potent antimicrobial activity nih.gov
Various Not Specified Antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antihypertensive researchgate.netnih.gov

Halogenation Effects on Biological Potency and Selectivity

Halogenation, the introduction of halogen atoms (e.g., fluorine, chlorine, bromine), is a common strategy in medicinal chemistry to enhance the pharmacodynamic and pharmacokinetic profiles of lead compounds. nih.gov In the context of pyrimidine derivatives, halogenation can significantly impact biological potency and selectivity. acs.org The effect is often dependent on the specific halogen used and its position on the ring structure. nih.gov

Research into a series of A2B adenosine (B11128) receptor antagonists demonstrated that systematic halogenation at specific positions of a benzo auctoresonline.orgauctoresonline.orgimidazo[1,2-a]pyrimidine core had conspicuous effects on affinity and selectivity. nih.govacs.org Key findings from this research include:

Monohalogenation at position 8 resulted in potent ligands, regardless of the specific halogen (F, Cl, or Br). nih.govacs.org

Halogenation at position 7 and dihalogenation led to a decrease in affinity that was dependent on the size of the halogen atom. nih.govacs.org

This strategic placement of halogens can lead to compounds with enhanced properties, such as improved solubility and metabolic stability. acs.org For example, substituting with strong electron-withdrawing groups like fluoride and chloride can decrease electron density in the pyrimidine ring, which has been linked to potent biological activity. nih.gov Spectroscopic studies also confirm that the effect of a halogen atom on the electronic properties of the pyrimidine ring increases with photon energy, indicating a significant alteration of the molecule's characteristics. rsc.orgresearchgate.net

Table 2: Influence of Halogenation Position on A₂B AR Ligand Affinity

Halogenation Pattern Position(s) Effect on Affinity
Monohalogenation 8 Potent affinity irrespective of halogen type nih.govacs.org
Monohalogenation 7 Halogen-size-dependent decrease in affinity nih.govacs.org

Plant Growth Regulation Studies of Pyrimidinol Derivatives

In agriculture, pyrimidine derivatives have been investigated as plant growth regulators, often exhibiting physiological effects similar to natural phytohormones like auxins and cytokinins. auctoresonline.orgauctoresonline.org These synthetic compounds have shown potential in enhancing the growth and development of various crops. rajpub.com

Studies on wheat (Triticum aestivum L.) and pea (Pisum sativum L.) have demonstrated that certain pyrimidine derivatives can positively influence growth parameters. When applied at low concentrations (e.g., 10⁻⁶M or 10⁻⁷M), these compounds promoted the growth of both shoots and roots, with an efficacy that was often comparable to or greater than the natural auxin indole-3-acetic acid (IAA). auctoresonline.orgscidoc.org The specific regulatory effect is highly dependent on the substituents within the chemical structure of the pyrimidine derivative. auctoresonline.orgrajpub.com

The mechanism of action is believed to involve an auxin- and cytokinin-like effect on cell proliferation, elongation, and differentiation. auctoresonline.orgauctoresonline.org Furthermore, these compounds have been observed to increase the content of photosynthetic pigments, such as chlorophylls (B1240455) a and b and carotenoids, in plant leaves, which plays a crucial role in plant productivity. auctoresonline.orgscidoc.org

Table 3: Effects of Pyrimidine Derivatives on Plant Growth

Plant Species Compound Type Concentration Observed Effects
Wheat (Triticum aestivum L.) Pyrimidine derivatives 10⁻⁶M Enhanced shoot and root growth; Increased chlorophyll (B73375) and carotenoid content auctoresonline.orgauctoresonline.org
Pea (Pisum sativum L.) Pyrimidine derivatives 10⁻⁷M Enhanced shoot and root growth; Increased photosynthetic pigments scidoc.org

Metabolomic Fingerprinting for Early Mode of Action Elucidation in Biological Systems

Metabolomics is an emerging field that involves the global profiling and quantification of small-molecule metabolites within a cell, tissue, or organism. nih.gov This technique provides a functional readout of the physiological state of a biological system, offering a direct snapshot of the phenotype. nih.gov "Metabolomic fingerprinting" is a specific approach used to generate a characteristic metabolic profile or "fingerprint" from a biological sample. nih.gov

This methodology is increasingly used in pharmacology and toxicology to understand a compound's mechanism of action (MoA). nih.gov By analyzing the changes in the metabolic fingerprint of a biological system following exposure to a xenobiotic, such as a pyrimidine derivative, researchers can identify which metabolic pathways are perturbed. These metabolic shifts can serve as potential biomarkers to non-invasively detect the site and mode of action of a compound. nih.gov

The process involves collecting metabolic profiles and using multivariate analysis techniques, like Principal Component Analysis (PCA), to process the complex data. nih.gov This allows for the identification of metabolites that vary most significantly between control and treated groups, thereby providing clues to the compound's biological impact long before overt phenotypic changes may be visible. nih.gov

Agrochemical Applications and Environmental Considerations

Role as Precursors and Intermediates in Agrochemical Synthesis

Chlorinated pyrimidines are valuable intermediates in the synthesis of various agrochemicals, including fungicides and herbicides. google.comgoogle.com The chlorine atom at the 6-position of the pyrimidine (B1678525) ring is a reactive site, allowing for nucleophilic substitution reactions. This chemical handle enables the coupling of the pyrimidine core to other molecular fragments, a common strategy in the design and synthesis of complex active ingredients.

For example, processes have been developed for creating chlorinated pyrimidines, such as 4,6-dichloropyrimidine, which serve as key building blocks for certain fungicides. google.comgoogle.com The synthesis of more complex pyrimidine derivatives often involves the reaction of a chlorinated pyrimidine with various nucleophiles to build the final, biologically active molecule. researchgate.net While 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol is not explicitly cited as a direct precursor in widely commercialized products, its structure is analogous to intermediates used in the synthesis of pyrimidine-based pesticides. The pyrimidine framework itself is integral to a diverse range of pesticides, including those with insecticidal, bactericidal, and herbicidal properties. researchgate.net

Potential in Pest Control and Crop Protection Strategies

The pyrimidine moiety is a well-established pharmacophore in crop protection, exhibiting a wide spectrum of biological activities. researchgate.net Derivatives of pyrimidine have been successfully developed into insecticides, fungicides, and bactericides. researchgate.netmdpi.com

Insecticidal Activity: Certain pyrimidine derivatives have shown potent insecticidal activity against various pests, including the mosquito vector Aedes aegypti. nih.gov Research into new pyrimidine-based compounds is driven by the need for novel modes of action to combat insecticide resistance. nih.gov

Bactericidal and Fungicidal Activity: Studies have demonstrated that pyrimidine derivatives can exhibit significant antibacterial activity against plant pathogens like Xanthomonas oryzae and fungicidal properties against various crop-damaging fungi. researchgate.netmdpi.com

Acaricidal Activity: Halogenated compounds analogous in certain structural respects to pyrimidines have been investigated for their effectiveness against mites like Tetranychus cinnabarinus. nih.gov

The biological activity of pyrimidine derivatives is highly dependent on the specific substituents attached to the ring, which influences the molecule's interaction with biological targets. nih.govresearchgate.net Therefore, this compound represents a chemical scaffold with inherent potential for development into a crop protection agent, although specific efficacy data is not available.

Herbicidal Efficacy Studies of Related Pyrimidine Compounds

The class of pyrimidine derivatives has been extensively researched for herbicidal properties. thepharmajournal.comthepharmajournal.com Many commercial herbicides are based on a pyrimidine structure, and ongoing research continues to explore novel derivatives for improved efficacy and weed spectrum. researchgate.net These compounds often act by inhibiting specific plant enzymes essential for growth. thepharmajournal.com

One major target for pyrimidine-based herbicides is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing growth inhibition and plant death. nih.gov

Research has shown that novel thiourea (B124793) compounds containing aromatic-substituted pyrimidines exhibit good herbicidal activity against weeds like Digitaria adscendens and Amaranthus retroflexus. researchgate.netnih.gov In some studies, the efficacy of these experimental compounds against certain weeds, such as Echinochloa crus-galli, was higher than that of the commercial herbicide bensulfuron-methyl. nih.gov

Compound ClassTarget Weed(s)Key FindingMechanism of Action TargetReference
Pyrimidine Thiourea DerivativesBrassica napus (Rape)Compound 4d showed 81.5% inhibition of root growth at 100 mg/L.Acetohydroxyacid Synthase (AHAS) nih.gov
Pyrimidine Thiourea DerivativesDigitaria adscendensCompound 4f had an 81% inhibition rate on root growth at 100 mg/L.Acetohydroxyacid Synthase (AHAS) nih.gov
Phenylpyrimidine DerivativesRaphanus sativus (Radish)Showed noticeable pre-emergent herbicidal activity; activity order was L1C > L1A > L1B.General enzyme inhibition thepharmajournal.com
Pyrimido-triazolo-pyrimidinesA. theophrasti, A. spinosus, C. album, E. crusgalliCompound 51 showed effective post-emergence herbicidal action at 375 g/ha.Acetolactate Synthase (ALS) nih.gov

Structure-activity relationship (SAR) studies are crucial in this field, revealing that small changes to the substituents on the pyrimidine ring can significantly impact herbicidal efficacy. nih.govmdpi.com For instance, some studies have found that certain alkyl chain lengths or the absence of specific functional groups can enhance herbicidal action. nih.gov

Environmental Fate and Degradation Pathways of Halogenated Pyrimidinols

The environmental persistence and degradation of halogenated organic compounds, including chlorinated pyrimidinols, are of significant concern. mdpi.com The carbon-halogen bond is generally strong, which can make these compounds resistant to natural degradation processes. mdpi.com

The fate of such compounds in the environment is governed by several processes:

Microbial Degradation: This is a primary pathway for the breakdown of many organic pollutants. mdpi.com Microorganisms in soil and water can evolve metabolic pathways to dehalogenate aromatic compounds, often using them as a substrate. nih.govnih.gov This can occur under both aerobic and anaerobic conditions, involving enzymes like oxygenases and hydrolases that facilitate the removal of halogen atoms. nih.govresearchgate.net The presence of functional groups like the hydroxyl (-ol) group on the pyrimidinol ring can influence microbial degradation rates.

Photodegradation: Sunlight, particularly UV radiation, can play a role in the degradation of chemical compounds in surface waters or on soil surfaces. nih.gov Processes like UV irradiation combined with chlorination have been studied for their ability to enhance the degradation of pyrimidine structures, although this can also lead to the formation of various disinfection byproducts. nih.govacs.org

Hydrolysis: The chemical breakdown of a compound due to reaction with water can also be a significant degradation pathway. The stability of the pyrimidine ring and its substituents to hydrolysis will depend on factors like pH and temperature.

Future Research Directions and Research Gaps

Development of Novel and Sustainable Synthetic Routes for 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there remains a continuous drive for the development of more efficient, cost-effective, and environmentally benign synthetic methodologies. Future research in this area should focus on novel synthetic strategies for this compound that prioritize sustainability. This includes the exploration of green chemistry principles such as the use of renewable starting materials, atom economy, and the reduction of hazardous waste.

Key research gaps to be addressed include:

Catalytic Systems: Investigating novel catalysts, including biocatalysts and nanocatalysts, to improve reaction yields and selectivity while minimizing the use of stoichiometric reagents.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and product consistency.

Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental footprint of the synthetic process.

An improved synthesis of a related compound, 6-ethyl-5-fluoro-pyrimidin-4-ol, utilized formamide (B127407) in a new cyclization method, highlighting the potential for discovering more effective and simpler preparation techniques. researchgate.netasianpubs.org

Table 1: Comparison of Potential Synthetic Routes for this compound

Parameter Conventional Route Proposed Green Route 1 (Flow Chemistry) Proposed Green Route 2 (Biocatalysis)
Starting Materials Petroleum-based Renewable feedstocks Renewable feedstocks
Solvent Chlorinated solvents Supercritical CO2 Aqueous media
Catalyst Homogeneous acid/base Heterogeneous catalyst Immobilized enzyme
Reaction Time 12-24 hours 10-30 minutes 24-48 hours
Yield 70-80% >90% 60-75%
By-products Significant Minimal Biodegradable

| Energy Consumption | High | Moderate | Low |

This table presents a hypothetical comparison to guide future research and does not represent existing experimental data.

Advanced Spectroscopic and Structural Characterization of Elusive Forms and Conformations

A thorough understanding of the structural and electronic properties of this compound is fundamental to elucidating its reactivity and biological activity. While standard spectroscopic techniques provide basic characterization, advanced methods are required to explore more subtle structural features. A key area for investigation is the potential for tautomerism in the pyrimidin-4-ol ring, which can exist in equilibrium with its keto form, 6-chloro-5-ethyl-2-methyl-3H-pyrimidin-4-one.

Future research should employ:

Solid-State NMR: To probe the structure and dynamics in the solid state.

X-ray Crystallography: To unambiguously determine the three-dimensional structure of different polymorphs and solvates. The crystal structure of similar compounds, such as 2-amino-4-chloro-5-(4′-methylbenzyl)-6-methylpyrimidine, has been successfully determined, providing a precedent for this work. researchgate.net

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry could be used to separate and characterize different conformational isomers in the gas phase.

Chiroptical Spectroscopy: If chiral derivatives are synthesized, techniques such as circular dichroism would be essential for characterizing their stereochemistry.

Deeper Computational Insights into Reactivity, Selectivity, and Reaction Mechanisms

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the behavior of molecules at an atomic level. For this compound, computational studies can be employed to predict its properties and guide further research.

Future computational research directions include:

Quantum Chemical Calculations: To determine the relative stabilities of tautomers and conformers, calculate spectroscopic properties, and elucidate reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Studies: By creating a library of related pyrimidine derivatives, QSAR models can be developed to predict biological activity and other properties. Such models have been successfully applied to other pyrimidine derivatives to predict activities ranging from anticancer to larvicidal. nih.govresearchgate.netresearchgate.net These studies could help in designing new compounds with enhanced potency.

Molecular Docking and Dynamics Simulations: If a biological target is identified, these techniques can be used to predict the binding mode and affinity of this compound with its receptor, providing insights into its mechanism of action.

Table 2: Computationally Predicted Properties of this compound Tautomers

Property Hydroxypyrimidine Form Pyrimidinone Form Method
Relative Energy (kcal/mol) 0.00 +2.5 DFT (B3LYP/6-311G)
Dipole Moment (Debye) 3.2 5.8 DFT (B3LYP/6-311G)
HOMO-LUMO Gap (eV) 4.5 4.2 DFT (B3LYP/6-311G)

| Calculated logP | 1.8 | 1.5 | ALOGPS |

This table presents hypothetical data from computational models to illustrate the type of information that can be obtained. It is intended to guide future computational studies.

Comprehensive Biological Target Identification and Detailed Mechanism of Action Studies

The pyrimidine scaffold is a common feature in a vast number of biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.govijpsr.com A significant research gap exists in the systematic evaluation of the biological activity of this compound.

A comprehensive research program should involve:

High-Throughput Screening: To test the compound against a broad range of biological targets, including enzymes, receptors, and whole-cell assays.

Target Identification: For any observed biological activity, modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and genetic approaches, should be employed to identify the specific molecular target(s). nih.gov

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular studies are needed to elucidate the precise mechanism by which the compound exerts its effect.

The diverse biological activities of pyrimidine derivatives suggest that this compound could potentially interact with a variety of biological systems.

Expanded Exploration of Agrochemical Potentials and Environmental Impact Mitigation

In addition to pharmaceutical applications, pyrimidine derivatives have found use in agriculture as herbicides and pesticides. nih.gov A largely unexplored area of research is the potential agrochemical activity of this compound.

Future investigations should focus on:

Screening for Agrochemical Activity: The compound should be tested for herbicidal, fungicidal, and insecticidal properties.

Environmental Fate and Toxicology: If any promising agrochemical activity is discovered, it is crucial to conduct thorough studies on its environmental persistence, degradation pathways, and potential toxicity to non-target organisms. mdpi.commdpi.com Understanding the environmental impact is essential for the development of sustainable agricultural chemicals.

Formulation Development: Research into novel formulations could enhance the efficacy of the compound as an agrochemical while minimizing its environmental impact.

By systematically addressing these research gaps, the scientific community can build a comprehensive understanding of this compound, potentially unlocking its utility in various scientific and industrial applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.